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Compound of Interest

Compound Name: Cinatrin A

Cat. No.: B15579327

An In-depth Review of the Phospholipase A2 Inhibitor from Its Fungal Source

This technical guide provides a comprehensive overview of Cinatrin A, a novel spiro-y-
dilactone natural product, and its producing organism, the filamentous fungus Circinotrichum
falcatisporum. This document is intended for researchers, scientists, and drug development
professionals, offering detailed information on the compound's biological activity, chemical
properties, and the methodologies for its production and isolation.

Executive Summary

Cinatrin A is a member of a family of related compounds, including Cinatrins B, C1, C2, and
C3, isolated from the fermentation broth of Circinotrichum falcatisporum RF-641.[1][2] These
compounds have garnered scientific interest due to their inhibitory activity against
phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[2] Cinatrin A's unique
spiro-y-dilactone structure presents a novel scaffold for the development of new anti-
inflammatory agents.[3] This guide consolidates the available technical data on Cinatrin A,
from the cultivation of the source organism to the compound's mechanism of action.

The Producing Organism: Circinotrichum
falcatisporum

Circinotrichum falcatisporum is a filamentous fungus first identified as the producer of the
Cinatrin family of compounds.[1] The specific strain responsible for Cinatrin production is
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designated RF-641.[1]

2.1 Taxonomy and Morphology The strain RF-641 was identified as Circinotrichum
falcatisporum Pirozynski based on its distinct morphological characteristics.[1] When cultivated,
it forms dark brown to black, hairy colonies.[1][3] Key microscopic features include:[1]

o Setae: Numerous, simple, erect, and thick-walled, with a characteristic circinate or spirally
twisted apex.

e Sporogenous cells: Arise laterally on the superficial hyphae and are obclavate to lageniform.
e Conidia: Falcate with acute ends, measuring 18.5 - 20.0 x 1.7 pm.

The strain was deposited under the Budapest Treaty with the accession number FERM BP-
2752.[1]

Chemical and Physical Properties of Cinatrin A

Cinatrin A is a complex natural product featuring a distinctive spiro-y-dilactone core.[3] This
structure is derived from 1,2,3,5-tetrahydroxypentadecane-1,2,3-tricarboxylic acid.[3]

Property Data Reference
Molecular Formula C1sH260s [1]
Molecular Weight 370.39 g/mol [1]
Appearance Colorless, amorphous powder [1]

Spiro-y-dilactone with a dec-9-
Structure _ _ [3]
enyl side chain

CAS Number 136266-33-6

Biological Activity and Mechanism of Action

The primary biological activity of Cinatrin A and its congeners is the inhibition of phospholipase
A2 (PLA2).[2][4] PLA2 enzymes are critical mediators of inflammation as they hydrolyze
phospholipids in cell membranes to release arachidonic acid. This arachidonic acid is then
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metabolized by downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to
produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.

By inhibiting PLA2, Cinatrin A effectively blocks the initial step of this inflammatory cascade,
preventing the production of these potent signaling molecules. The inhibitory action of the
Cinatrin family has been demonstrated against PLA2 purified from rat platelets.[2]

4.1 Quantitative Inhibitory Data

The following table summarizes the 50% inhibitory concentrations (ICso) of Cinatrin A and
related compounds against rat platelet PLA2.

Compound ICso0 (pg/mL) ICso0 (M)*
Cinatrin A 117 ~315.8
Cinatrin B 14.9 ~41.7
Cinatrin C1 104 ~287.6
Cinatrin C2 >200 >553.0
Cinatrin C3 26.8 ~70.0

1Calculated based on

molecular weights.[1][2]

Cinatrin C3 was identified as the most potent of the series, exhibiting noncompetitive inhibition
with a Ki value of 36 uM.[2] The inhibition by Cinatrin C3 was found to be independent of Ca?*
and substrate concentration, suggesting a direct interaction with the enzyme.[2]

4.2 Phospholipase A2 (PLA2) Signaling Pathway

The diagram below illustrates the central role of PLAZ2 in the inflammatory signaling cascade
and the point of inhibition by Cinatrin A.
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Mechanism of Action of Cinatrin A.

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and purification of
Cinatrin A from Circinotrichum falcatisporum RF-641, based on available patent literature.[1]

5.1 Fermentation of C. falcatisporum RF-641
e Method: Aerobic fermentation.
e Temperature: 25 - 30°C.

e Culture Medium: While the exact formulation is proprietary, the medium is composed of
standard carbon and nitrogen sources.

o Carbon Sources: Glucose, starch, dextrin, glycerin, molasses, organic acids.

o Nitrogen Sources: Soy flour, corn-steep liquor, meat extract, yeast extract, cottonseed
flour, peptone, wheat germ, ammonium sulfate, ammonium nitrate.

o Mineral Salts: Calcium carbonate and various sulfates and chlorides of magnesium,
copper, zinc, sodium, potassium, manganese, and cobalt may be added as needed.

5.2 Isolation and Purification of Cinatrin A
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chromatographic purification.

The process involves extraction of the whole fermentation broth followed by multi-step
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Workflow for Cinatrin A Isolation.

5.2.1 Extraction Protocol
o Adjust the pH of the whole fermentation broth to approximately 2.0.

o Extract the acidified broth with an equal volume of a water-immiscible organic solvent, such
as ethyl acetate.

o Separate the organic layer.

o Concentrate the organic extract under reduced pressure to yield a crude, oily residue
containing the mixture of Cinatrins.

5.2.2 Chromatographic Purification

e The crude extract is subjected to an initial chromatographic step (details not specified in
public literature) to separate the different Cinatrin congeners.

e Fractions containing Cinatrin A are pooled and concentrated under reduced pressure.

e The resulting crude Cinatrin A is further purified by preparative High-Performance Liquid
Chromatography (HPLC).

[¢]

Column: COSMOSIL 5C1s (20 x 150mm).

[¢]

Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid (55:45 v/v).

Flow Rate: 8 mL/min.

[e]

Detection: UV at 210 nm.

o

[¢]

Retention Time: Cinatrin A elutes at approximately 20 minutes under these conditions.

o Fractions containing the purified Cinatrin A are collected and evaporated to yield the final
product as a colorless, amorphous powder.
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5.3 Structure Elucidation The structures of the Cinatrin family of compounds were determined
using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and
Nuclear Magnetic Resonance (NMR) spectroscopy, along with chemical transformations and X-
ray crystallography for Cinatrin C3.[1]

Biosynthesis of Cinatrin A

The biosynthetic pathway for Cinatrin A in Circinotrichum falcatisporum has not been fully
elucidated in publicly available literature. The precursor is known to be a derivative of
pentadecane-1,2,3-tricarboxylic acid, suggesting a polyketide or fatty acid-based synthesis
pathway.[1][3] However, the specific genes, enzymatic steps, and regulatory mechanisms
involved in the assembly of the unique spiro-y-dilactone core remain an area for future
research. The identification of the biosynthetic gene cluster could enable heterologous
expression and yield improvements for this promising natural product.

Conclusion and Future Directions

Cinatrin A, produced by Circinotrichum falcatisporum, represents a structurally novel inhibitor
of phospholipase A2. Its mechanism of action targets a critical upstream event in the
inflammatory cascade, making it an interesting candidate for further investigation in drug
discovery programs. While the initial biological data is promising, several areas require further
exploration. The moderate potency of Cinatrin A suggests that medicinal chemistry efforts to
synthesize more potent analogs could be beneficial. Furthermore, elucidation of the
biosynthetic pathway could pave the way for synthetic biology approaches to produce Cinatrin
A and novel derivatives in greater quantities. Finally, comprehensive in vivo studies are
necessary to establish the efficacy, safety, and pharmacokinetic profile of Cinatrin A as a
potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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